(10S,11S)-dihydroxy-10,11-dihydrocarbamazepine is the (10S,11S)-enantiomer of 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine. It is an enantiomer of a (10R,11R)-dihydroxy-10,11-dihydrocarbamazepine.
(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide
CAS No.: 58955-93-4
Cat. No.: VC20764747
Molecular Formula: C₁₅H₁₄N₂O₃
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide - 58955-93-4](/images/no_structure.jpg)
CAS No. | 58955-93-4 |
---|---|
Molecular Formula | C₁₅H₁₄N₂O₃ |
Molecular Weight | 270.28 g/mol |
IUPAC Name | (5S,6S)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Standard InChI | InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14-/m0/s1 |
Standard InChI Key | PRGQOPPDPVELEG-KBPBESRZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C3N2C(=O)N)O)O |
SMILES | C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O |
Chemical Identity and Structure
Basic Identification
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide provide insight into its behavior in biological systems and its potential applications in pharmaceutical research. These properties are summarized in Table 1.
Table 1: Key Physical and Chemical Properties
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 270.28 g/mol | Computed by PubChem 2.2 (2021.10.14) |
Molecular Formula | C15H14N2O3 | Derived from structure |
Stereochemistry | (10S,11S) configuration | Structural analysis |
Creation Date | 2005-08-08 | PubChem database |
Modification Date | 2025-03-01 | PubChem database |
The molecular weight of 270.28 g/mol places this compound in a range typical for many pharmaceutical compounds, potentially contributing to its favorable pharmacokinetic properties .
Stereochemistry
The stereochemistry of (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is a defining feature of this compound. It specifically refers to the (10S,11S)-enantiomer of 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, which distinguishes it from the corresponding (10R,11R)-enantiomer . This stereochemical specificity likely influences its biological activity and metabolic processing.
Nomenclature and Synonyms
Official Nomenclature
The IUPAC name for this compound is (5S,6S)-5,6-dihydroxy-5,6-dihydrobenzo[b]benzazepine-11-carboxamide, which was computed by Lexichem TK 2.7.0 as part of the PubChem release from October 14, 2021 . This systematic naming follows established chemical nomenclature rules to precisely describe the compound's structure.
Common Synonyms
The compound is known by multiple synonyms in scientific literature and databases, reflecting its importance in different research contexts. These synonyms are listed in Table 2.
Table 2: Known Synonyms for (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide
Synonym | Type | Registry |
---|---|---|
58955-93-4 | Registry Number | CAS |
(10S,11S)-dihydroxy-10,11-dihydrocarbamazepine | Chemical Name | - |
rac trans-10,11-Dihydro-10,11-dihydroxy Carbamazepine | Chemical Name | - |
10,11-trans-Dihydroxy-10,11-dihydrocarbamazepine | Chemical Name | - |
9WR2Y6JJ6A | Identifier | UNII |
Carbamazepine diol | Common Name | - |
CGP 10000 | Research Code | - |
Dihydroxycarbamazepine | Common Name | - |
DiOH-CBZ | Abbreviation | - |
CHEBI:83815 | Database Identifier | ChEBI |
This extensive list of synonyms facilitates cross-referencing across different databases and literature sources .
Biological Role and Pharmacology
Metabolic Pathway
(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is a significant component of the Carbamazepine Metabolism Pathway . As a metabolite of carbamazepine, it plays a role in the biotransformation and eventual elimination of this widely used antiepileptic medication. Understanding the formation and further metabolism of this compound is crucial for comprehending carbamazepine's pharmacokinetics and potential drug interactions.
Tissue Distribution
Research has identified specific tissues where (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is commonly found. The compound has been detected primarily in the kidney and liver, which are the main organs involved in drug metabolism and elimination . This tissue distribution pattern aligns with its role as a metabolite in the carbamazepine pathway.
Cellular Localization
At the cellular level, (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide has been localized primarily to the cytoplasm . This localization provides insights into the compound's potential interactions with metabolic enzymes and other cellular components, contributing to our understanding of its role in cellular processes.
Applications and Classification
Pharmaceutical Relevance
(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is classified under pharmaceuticals, specifically within the antiepileptics category, as a transformation product . This classification reflects its relationship to carbamazepine, a widely prescribed antiepileptic medication. The compound's presence as a metabolite makes it relevant for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Research Applications
The compound has been documented in research contexts, including the Parent-Transformation Product Pairs from Eawag (S66 | EAWAGTPS), with a specific DOI reference (10.5281/zenodo.3754448) . This inclusion in transformation product databases highlights its importance in environmental and pharmaceutical research, particularly in studies tracking the fate of pharmaceutical compounds in biological and environmental systems.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume